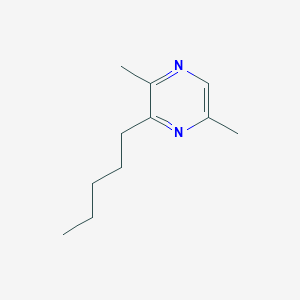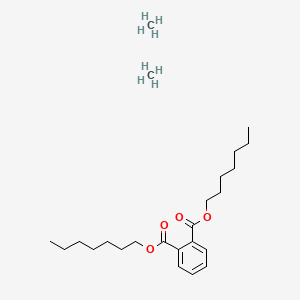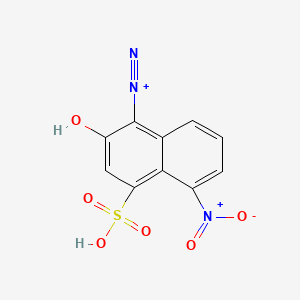
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane is a complex organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. This compound belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in the ring structure. The presence of benzyl, ethyl, and propyl groups attached to the dioxane ring makes it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethyl-4-propyl-1,3-dioxane typically involves multi-step organic reactions starting from simpler precursors. One common approach is the Williamson ether synthesis, where an alkyl halide reacts with a phenol derivative under basic conditions to form the ether linkage. The reaction conditions include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-ethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted dioxanes or other organic compounds.
Scientific Research Applications
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane has several scientific research applications across different fields:
Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it suitable for various coupling reactions and as a precursor for other chemical transformations.
Biology: In biological research, this compound can be utilized in the study of enzyme inhibitors and as a potential lead compound for drug development. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be employed in the production of specialty chemicals, polymers, and other industrial products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 2-Benzyl-5-ethyl-4-propyl-1,3-dioxane exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane is similar to other dioxane derivatives, but its unique combination of benzyl, ethyl, and propyl groups sets it apart. Some similar compounds include:
2-Benzyl-1,3-dioxane: : Lacks the ethyl and propyl groups.
5-Ethyl-1,3-dioxane: : Lacks the benzyl group.
4-Propyl-1,3-dioxane: : Lacks the benzyl group.
These compounds may exhibit different chemical and biological properties due to the presence or absence of specific functional groups.
Properties
CAS No. |
7506-53-8 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-benzyl-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-3-8-15-14(4-2)12-17-16(18-15)11-13-9-6-5-7-10-13/h5-7,9-10,14-16H,3-4,8,11-12H2,1-2H3 |
InChI Key |
GCPPYECFSKKQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


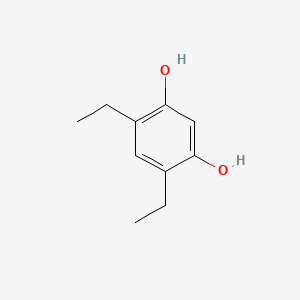


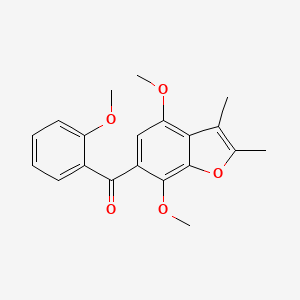
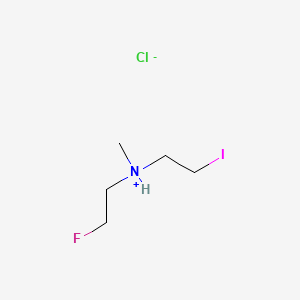

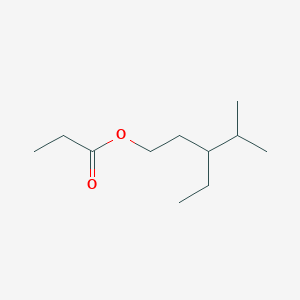
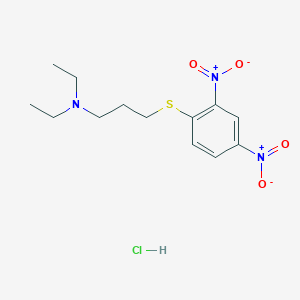

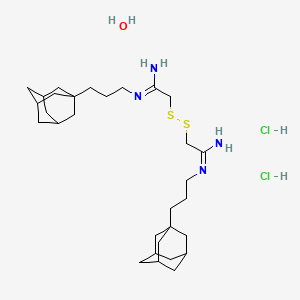
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
